molecular formula C27H25ClN2O3 B11085627 3-tert-butyl-7-[(3-chloropropyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

3-tert-butyl-7-[(3-chloropropyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

Cat. No.: B11085627
M. Wt: 460.9 g/mol
InChI Key: WAEKDJKTDLEDQJ-UHFFFAOYSA-N
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Description

3-(TERT-BUTYL)-7-[(3-CHLOROPROPYL)AMINO]-8H-NAPHTHO[2,3-A]PHENOXAZINE-8,13(14H)-DIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a tert-butyl group, a chloropropylamino group, and a naphthophenoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(TERT-BUTYL)-7-[(3-CHLOROPROPYL)AMINO]-8H-NAPHTHO[2,3-A]PHENOXAZINE-8,13(14H)-DIONE typically involves multiple steps, starting with the preparation of the naphthophenoxazine core This core can be synthesized through a series of condensation reactions involving naphthalene derivatives and phenoxazine precursors

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(TERT-BUTYL)-7-[(3-CHLOROPROPYL)AMINO]-8H-NAPHTHO[2,3-A]PHENOXAZINE-8,13(14H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The chloropropylamino group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthophenoxazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(TERT-BUTYL)-7-[(3-CHLOROPROPYL)AMINO]-8H-NAPHTHO[2,3-A]PHENOXAZINE-8,13(14H)-DIONE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(TERT-BUTYL)-7-[(3-CHLOROPROPYL)AMINO]-8H-NAPHTHO[2,3-A]PHENOXAZINE-8,13(14H)-DIONE involves its interaction with specific molecular targets and pathways. The tert-butyl group and chloropropylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(TERT-BUTYL)-7-[(3-CHLOROPROPYL)AMINO]-8H-NAPHTHO[2,3-A]PHENOXAZINE-8,13(14H)-DIONE
  • 3-(TERT-BUTYL)-7-[(3-CHLOROPROPYL)AMINO]-8H-NAPHTHO[2,3-A]PHENOXAZINE-8,13(14H)-DIONE

Uniqueness

The uniqueness of 3-(TERT-BUTYL)-7-[(3-CHLOROPROPYL)AMINO]-8H-NAPHTHO[2,3-A]PHENOXAZINE-8,13(14H)-DIONE lies in its specific combination of functional groups and its naphthophenoxazine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C27H25ClN2O3

Molecular Weight

460.9 g/mol

IUPAC Name

3-tert-butyl-7-(3-chloropropylamino)-14H-naphtho[3,2-a]phenoxazine-8,13-dione

InChI

InChI=1S/C27H25ClN2O3/c1-27(2,3)15-9-10-18-20(13-15)33-21-14-19(29-12-6-11-28)22-23(24(21)30-18)26(32)17-8-5-4-7-16(17)25(22)31/h4-5,7-10,13-14,29-30H,6,11-12H2,1-3H3

InChI Key

WAEKDJKTDLEDQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)NC3=C(O2)C=C(C4=C3C(=O)C5=CC=CC=C5C4=O)NCCCCl

Origin of Product

United States

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